Predicted Biological Activity Profile: Multi-Target Potential in Lipid Metabolism and Oncology
In silico prediction models assign 3-Amino-N-[4-(diethylamino)phenyl]benzamide a high probability of activity (Pa) as a lipid metabolism regulator (Pa=0.999) and antineoplastic agent (Pa=0.961) [1]. This computational profile suggests a potential multi-target mechanism of action, differentiating it from more specialized analogs. While this is class-level inference and lacks direct comparative data, it provides a unique predicted bioactivity signature that can guide experimental prioritization over compounds with narrower or unknown predicted activity spectra [1].
| Evidence Dimension | Predicted Biological Activity (Pa) |
|---|---|
| Target Compound Data | Lipid metabolism regulator: Pa = 0.999; Antineoplastic: Pa = 0.961; DNA synthesis inhibitor: Pa = 0.991 |
| Comparator Or Baseline | Baseline: No specific comparator provided. Values represent predicted probabilities for this specific compound's structure. |
| Quantified Difference | Not applicable (class-level inference based on computational model). |
| Conditions | In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm, as reported in a review of marine drug candidates [1]. |
Why This Matters
This predicted multi-activity profile provides a data-driven rationale for selecting this compound for phenotypic screening in metabolic and oncology research programs.
- [1] Table 1. Predicted Biological Activity. (n.d.). In *Marine Drugs* 20(5), 292. https://doi.org/10.3390/md20050292 View Source
